5-O-Desmethyl Donepezil (5-DD) is a major metabolite of Donepezil, a drug primarily used in the treatment of Alzheimer's disease. [, , ] It is formed through the O-demethylation of Donepezil, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4/5. [, , ] While 5-DD is a prominent metabolite, its pharmacological activity, particularly its anti-acetylcholinesterase (AChE) activity, remains less characterized compared to its parent compound and another active metabolite, 6-O-Desmethyl Donepezil. [, , ]
Despite being a major metabolite of Donepezil, the specific mechanism of action of 5-DD is not fully understood. [] While Donepezil is a well-known acetylcholinesterase inhibitor, the anti-AChE activity of 5-DD remains unclear. One study suggests 5-DD might possess anti-AChE activity, but its potency is significantly lower than Donepezil and 6-O-Desmethyl Donepezil. [] Further research is needed to elucidate the specific interactions of 5-DD with biological targets and clarify its potential pharmacological activities.
The primary application of 5-DD in scientific research is as a pharmacokinetic marker in studies investigating Donepezil metabolism and disposition. [, , , , , ] Monitoring 5-DD levels in plasma, along with other Donepezil metabolites, provides valuable insights into inter-individual variability in Donepezil metabolism, potential drug interactions, and the influence of genetic polymorphisms on Donepezil pharmacokinetics. [, , ] This information is crucial for optimizing Donepezil therapy and understanding its variability in patient populations.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6